

GSK4027 handling precautions research use only

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Compound Focus: GSK 4027

Cat. No.: S529459

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Basic Information & Handling

GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain, intended for research purposes only and not for human use [1] [2].

Property	Detail
Molecular Weight	377.28 g/mol [1]
CAS Number	2079896-25-4 [1]
Primary Target	PCAF/GCN5 Bromodomain [3] [2]
Recommended Solvent	DMSO [1]
Solubility	50 mg/mL (132.53 mM) in DMSO. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers for solution preparation [1].

Storage & Reconstitution

Proper handling of stock solutions is critical for maintaining compound integrity and experimental reproducibility.

Item	Storage Condition	Duration
Powder	-20°C	3 years [1]
Powder	4°C	2 years [1]
Stock Solution in DMSO	-80°C	2 years [1]
Stock Solution in DMSO	-20°C	1 year [1]

Preparation Notes:

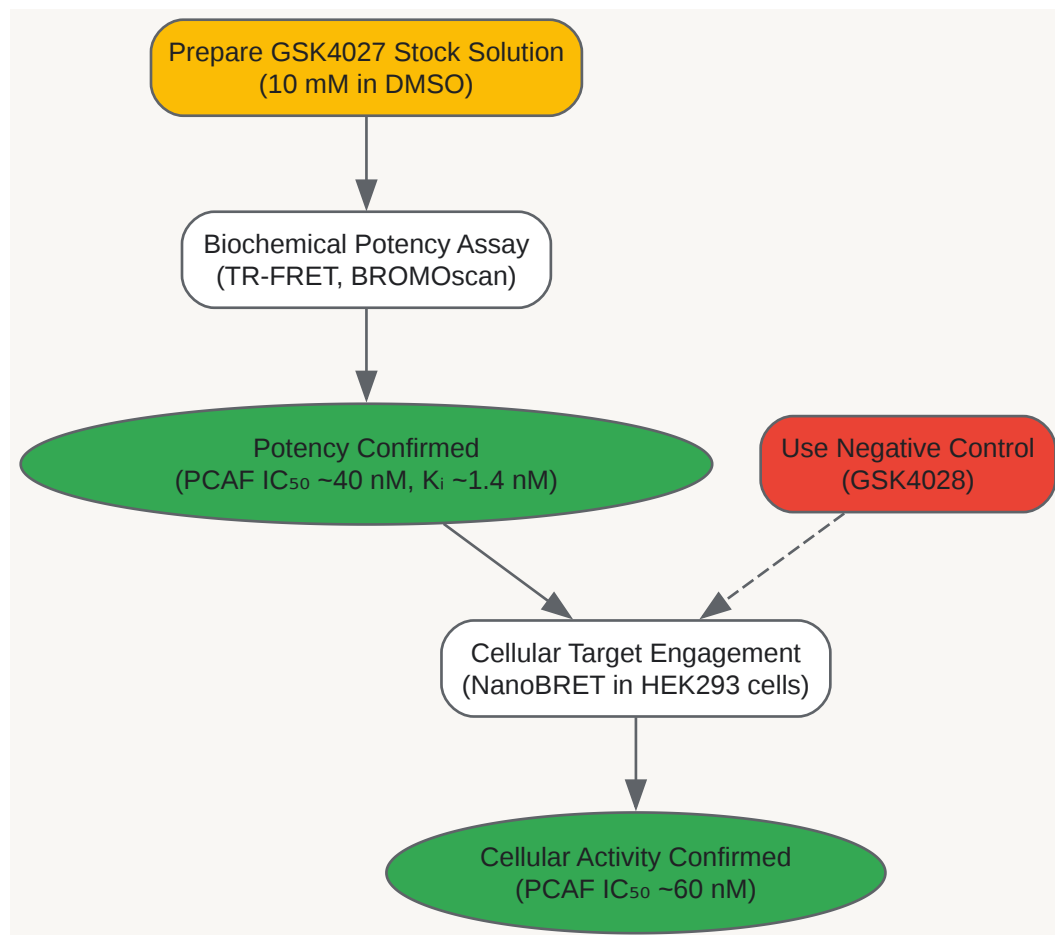
- **Reconstitution:** It is highly recommended to prepare stock solutions immediately before use and aliquot them to avoid repeated freeze-thaw cycles, which can lead to product inactivation or precipitation [1].
- **Concentrations:** The provided search results indicate that common stock concentrations used in assays are **10 mM** [1].

Validated Experimental Protocols

The following table summarizes key experimental details for assays commonly used with GSK4027, as cited in the literature.

Assay Type / Parameter	Detail / Value
Biochemical Assay (TR-FRET) Target: PCAF Bromodomain $IC_{50} = 40 \text{ nM}$ [3] Cellular Target Engagement (NanoBRET) Cell Line: HEK293 Target: Full-length PCAF $IC_{50} = 60 \text{ nM}$ [1] [3] Binding Affinity (BROMOscan) Targets: PCAF & GCN5 $K_i = 1.4 \text{ nM}$ for both [3] Selectivity $\geq 18,000$ -fold selective over BET family (e.g., BRD4); ≥ 70 -fold selective over other bromodomains (e.g., BRPF1, BRPF3) [3] [2] Cytotoxicity No adverse effects on cellular health (membrane permeability, nuclear size, mitochondrial integrity) observed at concentrations up to 200 μM [3]	

The experimental workflow for using GSK4027 typically involves confirming activity in a biochemical assay followed by a cellular target engagement assay, as illustrated below.



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Critical Precautions & Troubleshooting

Here are answers to frequently asked questions regarding the use of GSK4027.

- **Q1: What is the most critical step in handling GSK4027 solutions?**
 - **A:** The solubility and stability of GSK4027 are highly dependent on DMSO quality and storage temperature. **Always use fresh, anhydrous DMSO** for reconstitution. After preparing a stock solution, **aliquot it immediately** and store it at **-80°C** to prevent degradation and water absorption from repeated freeze-thaw cycles [1].
- **Q2: My cellular assay shows no activity. What could be wrong?**

- **A:** First, verify your stock solution concentration and ensure it was stored correctly. GSK4027 is cell-penetrant, but its cellular activity (NanoBRET IC₅₀ of 60 nM) can be affected by assay conditions. Confirm you are using an appropriate negative control, such as its enantiomer, **GSK4028**, which has negligible activity and helps rule out non-specific effects [3] [4] [2].
- **Q3: How can I be sure my observed effects are due to PCAF/GCN5 inhibition?**
 - **A:** GSK4027 was designed for high selectivity. However, at higher concentrations, off-target binding to other non-BET bromodomains like BRPF1/3 can occur. To ensure specificity:
 - Use concentrations close to the cellular IC₅₀ (e.g., 50-100 nM) [3] [4].
 - Always run parallel experiments with the **negative control GSK4028** [3] [2].
 - The probe shows excellent selectivity, but researchers should be aware of its profile, particularly the >70-fold window over other non-BET bromodomains [3] [4].
- **Q4: Are there any known cellular toxicity concerns?**
 - **A:** No. Comprehensive cellular health assays have shown that GSK4027 does not affect mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to **200 μM**, which is far above its effective biological dose [3].

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References

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3. GSK4027 for PCAF and GCN5 Bromodomains [thesgc.org]
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